molecular formula C19H14N6O2 B14947600 N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B14947600
M. Wt: 358.4 g/mol
InChI Key: NKVKUZHSQOVLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound with a molecular formula of C19H14N6O2. This compound is notable for its unique structure, which includes a benzimidazole core, a cyanobenzyl group, and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the cyano group, benzimidazole core, and oxadiazole ring .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is being explored for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano group and benzimidazole core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include 1-(4-cyanobenzyl)-1H-indole-2-carboxylic acid and other benzimidazole derivatives. These compounds share structural similarities but differ in their functional groups and overall molecular architecture .

Uniqueness: What sets N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide apart is its unique combination of a benzimidazole core, a cyanobenzyl group, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H14N6O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[4-[1-[(2-cyanophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H14N6O2/c1-12(26)21-18-17(23-27-24-18)19-22-15-8-4-5-9-16(15)25(19)11-14-7-3-2-6-13(14)10-20/h2-9H,11H2,1H3,(H,21,24,26)

InChI Key

NKVKUZHSQOVLFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.